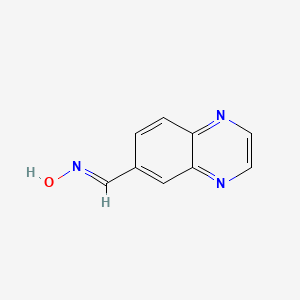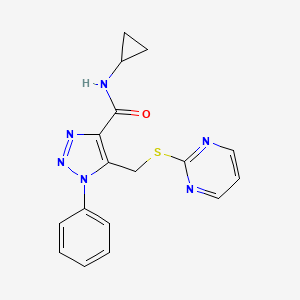![molecular formula C29H26FN5O3 B2489397 4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243061-57-5](/img/structure/B2489397.png)
4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves multi-step reactions, including cyclization and condensation processes, which are crucial for constructing the complex triazoloquinazoline core. For instance, the synthesis may involve the condensation of aldehydes and beta-diketones with amines or hydrazines under solvent-free conditions or in the presence of catalysts to yield tetrahydro[1,2,4]triazoloquinazoline derivatives in relatively high yields (Shaabani et al., 2006). Moreover, novel synthetic routes have been explored, including one-pot methods that provide an efficient strategy for synthesizing quinazoline derivatives from easily available materials (Xiang‐He Meng et al., 2022).
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]quinazoline derivatives is characterized by the presence of multiple heterocyclic rings, including a triazolo ring fused to a quinazoline backbone. This structural arrangement contributes to the compound's unique physical and chemical properties. Structural determination and analysis are often carried out using spectroscopic methods, including NMR and X-ray crystallography, providing insights into the arrangement of atoms within the molecule and the configuration of substituents (Chernyshev et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves various reactions, such as alkylation, acylation, and cycloaddition, which modify the core structure and introduce different functional groups. These reactions expand the chemical diversity and potential applications of these compounds. The presence of multiple reactive sites allows for the synthesis of a wide range of derivatives with varied biological and chemical properties (Lipson et al., 2007).
Scientific Research Applications
Chemical Synthesis and Structure Elucidation
The synthesis of related [1,2,4]triazolo[4,3-a]quinazoline derivatives involves cascade cyclization reactions, showcasing the compound's relevance in synthetic organic chemistry. For instance, a study by Lipson et al. (2006) described the three-component condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones to afford partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones, highlighting the synthetic routes for structurally similar compounds Lipson et al., 2006.
Bioactivity and Therapeutic Potential
The biological activity and therapeutic potential of similar [1,2,4]triazoloquinazoline derivatives have been extensively studied. For example, Danylchenko et al. (2016) conducted a study on the synthesis, computer prediction of biological activity, and the acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. Their research indicated potential antineurotic activity, suggesting prospects for male reproductive and erectile dysfunction treatment Danylchenko et al., 2016.
Pharmacological Studies
Pharmacological evaluations of [1,2,4]triazolo[4,3-a]quinazoline derivatives have demonstrated diverse biological activities. Alagarsamy et al. (2007) synthesized novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated them for in vivo H1-antihistaminic activity, revealing significant potential as antihistaminic agents with minimal sedative effects Alagarsamy et al., 2007.
properties
IUPAC Name |
4-benzyl-N-cyclopentyl-2-[(2-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3/c30-24-13-7-4-10-21(24)18-34-29(38)35-25-16-20(26(36)31-22-11-5-6-12-22)14-15-23(25)27(37)33(28(35)32-34)17-19-8-2-1-3-9-19/h1-4,7-10,13-16,22H,5-6,11-12,17-18H2,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIZBASFWWVBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC5=CC=CC=C5F)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)
![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)



![ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate](/img/structure/B2489331.png)

![N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2489333.png)
![3-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2489334.png)

